Product packaging for 4-(7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid(Cat. No.:CAS No. 95311-95-8)

4-(7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid

Cat. No.: B1591108
CAS No.: 95311-95-8
M. Wt: 474.6 g/mol
InChI Key: GYRDSOABOBCYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Lanostane (B1242432) Triterpenoids in Natural Product Chemistry

Lanostane-type triterpenoids are a large and structurally diverse class of natural products, particularly abundant in fungi of the family Polyporaceae. mdpi.com These compounds are characterized by a tetracyclic scaffold derived from the cyclization of squalene (B77637). In natural product chemistry, lanostane triterpenoids are of significant interest due to their wide range of biological activities. mdpi.comresearchgate.net

The structural diversity of lanostane triterpenoids arises from various modifications to the basic lanostane skeleton, such as different oxygenation patterns, substitutions, and side-chain variations. researchgate.net This structural complexity presents a challenge for isolation and structure elucidation but also offers a rich source of lead compounds for drug discovery. nih.gov Researchers have isolated numerous lanostane triterpenoids from various natural sources and have investigated their chemical properties and potential applications. acs.orgacs.org

Overview of Ganoderma Species as a Source of Bioactive Compounds

The genus Ganoderma comprises over 428 species, with Ganoderma lucidum being the most extensively studied. researchgate.net These fungi are a rich source of a wide array of bioactive compounds, which are believed to be responsible for their long-standing use in traditional medicine, particularly in Asia. researchgate.netnih.gov The major classes of bioactive constituents isolated from Ganoderma species include polysaccharides, triterpenoids, sterols, proteins, and phenolic compounds. researchgate.netnih.govscielo.org.mxmdpi.comnih.gov

Among these, the triterpenoids are a particularly important group, with over 300 different triterpenes identified from Ganoderma species. mdpi.com These are primarily highly oxidized lanostane-type triterpenoids, which include the ganoderic acids and the lucidenic acids. researchgate.netresearchgate.net The specific types and quantities of these compounds can vary between different Ganoderma species and even between different parts of the mushroom, such as the fruiting body and the spores. mdpi.comnih.gov

Historical Perspective of Lucidenic Acid B Discovery and Initial Characterization

Lucidenic acids A, B, and C were first discovered and isolated from Ganoderma lucidum in 1984. mdpi.comresearchgate.net This initial discovery marked the beginning of scientific interest in this particular subclass of lanostane triterpenoids. The isolation and characterization of these compounds were achieved through various chromatographic and spectroscopic techniques, which allowed for the elucidation of their complex chemical structures.

Subsequent research has led to the identification of at least 22 different types of lucidenic acids. mdpi.comresearchgate.net Lucidenic acid B, specifically, was identified as a C27 triterpenoid (B12794562). researchgate.net Its chemical structure was determined through detailed analysis of its spectroscopic data, including mass spectrometry and nuclear magnetic resonance (NMR). mdpi.com

Table 1: Chemical Properties of Lucidenic Acid B

PropertyValueSource
IUPAC Name (4R)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid nih.gov
Molecular Formula C₂₇H₃₈O₇ nih.govchemspider.com
Molecular Weight 474.6 g/mol nih.gov
CAS Number 95311-95-8 nih.gov

Academic Research Landscape and Significance of Lucidenic Acid B Studies

The academic research landscape for lucidenic acid B has been expanding, with a focus on its potential biological effects. mdpi.comresearchgate.net While research on lucidenic acids is noted to be less extensive than that on ganoderic acids, a growing body of literature highlights their significance. mdpi.comresearchgate.net

Studies on lucidenic acid B have explored its effects in various in vitro models. One of the most studied areas is its potential to induce apoptosis, or programmed cell death, in cancer cell lines. medchemexpress.comnih.gov Research has shown that lucidenic acid B can trigger apoptosis in human leukemia cells through a pathway involving the mitochondria. nih.gov This process includes the activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP). medchemexpress.comencyclopedia.pub

Furthermore, research has investigated the anti-invasive properties of lucidenic acid B. For instance, it has been shown to inhibit the invasion of human hepatoma cells. chemfaces.com This effect is linked to the suppression of matrix metallopeptidase 9 (MMP-9) activity. mdpi.comencyclopedia.pub The mechanism behind this is thought to involve the downregulation of specific signaling pathways, such as the MAPK/ERK pathway, and the reduction of the binding activities of transcription factors like NF-κB and AP-1.

Table 2: Investigated In Vitro Effects of Lucidenic Acid B

Investigated EffectCell Line(s)Key FindingsSource(s)
Cytotoxicity COLO205, HepG2, HL-60, HT-29Induced cytotoxicity, with HL-60 and HepG2 being most sensitive. mdpi.comencyclopedia.pub
Apoptosis Induction HL-60Caused loss of mitochondrial membrane potential and activation of caspases. medchemexpress.comnih.gov
Anti-Invasion HepG2Inhibited cell invasion by suppressing MMP-9 activity. mdpi.comchemfaces.com
Anti-inflammatory RAW 264.7Attenuated the release of pro-inflammatory cytokines and nitric oxide. mdpi.comencyclopedia.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O7 B1591108 4-(7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid CAS No. 95311-95-8

Properties

IUPAC Name

4-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRDSOABOBCYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lucidenic acid B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

95311-95-8
Record name Lucidenic acid B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 181 °C
Record name Lucidenic acid B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Ecological Distribution of Lucidenic Acid B

Distribution AcrossGanodermaSpecies

Lucidenic acid B was first isolated from Ganoderma lucidum in 1984, alongside lucidenic acids A and C. mdpi.comnih.gov This species remains the most well-known source of the compound. mdpi.comnih.govnih.govmedchemexpress.com Research indicates that the production of specific triterpenoids, such as the C27 lucidenic acids (which includes lucidenic acid B) versus the C30 ganoderic acids, can be strain-specific within G. lucidum. tandfonline.comfrontiersin.org One study highlighted that a particular strain (Strain I) predominantly produced C27 lucidenic acids, including A, B, C, and D1, while another strain (Strain II) mainly synthesized C30 ganoderic acids. tandfonline.com In another investigation of a new G. lucidum strain (YK-02), lucidenic acid B was one of four major triterpenoids isolated, with an extraction yield of 1021 mg per 1 kg of the mushroom. researchgate.netacs.org

While the family of lucidenic acids has been identified in a variety of Ganoderma species, the specific presence of Lucidenic acid B is most prominently documented in G. lucidum. Other species known to contain lucidenic acids in general include G. sinense, G. applanatum, G. tsugae, G. colossum, G. sessile, G. curtisii, G. austral, G. subresinosum, and G. hainanense. mdpi.comnih.govnih.govresearchgate.net

Table 1: Presence of Lucidenic Acid B in Ganoderma Species

SpeciesStrain/VarietyPart of FungusNotesReference
Ganoderma lucidumNot specifiedFruiting BodyOne of the first species from which Lucidenic acid B was isolated. mdpi.com
Ganoderma lucidumStrain IFruiting BodyProduces C27 lucidenic acids, including B, as major terpenoids. tandfonline.com
Ganoderma lucidumYK-02Fruiting BodyYielded 1021 mg of Lucidenic acid B per 1 kg of mushroom. researchgate.netacs.org
Ganoderma lucidumWood Log & Substitute CultivatedFruiting BodyIdentified in both, with higher overall lucidenic acid content in wood log variety. frontiersin.orgfrontiersin.org

Identification in Non-GanodermaBiological Sources

While lucidenic acids are predominantly associated with Ganoderma, some have been identified in other biological sources. These include the fungus Amauroderma rugosum, the plant Homalium zeylanicum, and even potato leaves. mdpi.comnih.govresearchgate.net However, the specific identification of Lucidenic acid B in these non-Ganoderma sources is not explicitly detailed in the reviewed literature.

Influence of Cultivation Parameters on Lucidenic Acid B Profile inGanoderma

The synthesis of triterpenoids, including lucidenic acids, in Ganoderma is highly dependent on cultivation conditions. These parameters can be manipulated to influence the yield and profile of these compounds. While many studies focus on total triterpenoids or ganoderic acids, the findings are generally considered relevant to the production of lucidenic acids as well. mdpi.comnih.gov

Substrate: The growth medium is a critical factor. A study comparing G. lucidum grown on traditional wood logs versus a substitute substrate found that the triterpenoid (B12794562) profiles were distinct. frontiersin.orgfrontiersin.orgnih.govnih.gov The total content of 13 identified lucidenic acids, including Lucidenic acid B, was 2.19 times higher in the samples grown on wood logs. frontiersin.orgfrontiersin.org Different wood types, such as maple or birch, also result in varying amounts of total polysaccharides and, by extension, likely affect triterpenoid content. revistia.com

Fermentation Conditions: In submerged fermentation, a method used for faster production, several factors are key. researchgate.net

  • pH: Ganoderma generally prefers acidic conditions for growth and metabolite production. nih.gov For triterpenoid production, an initial pH of 5.5 to 6.5 is often cited as optimal. mdpi.comnih.gov One study identified an optimal initial pH of 5.9 for producing triterpene acids in G. lingzhi. mdpi.com
  • Temperature: The ideal temperature for mycelial growth and triterpenoid synthesis is typically between 25°C and 30°C. mdpi.com Research on G. lingzhi determined an optimal temperature of 28.6°C for triterpene acid production. mdpi.com Another study on G. lucidum G0119 found that a temperature-shifting strategy, starting at 32°C for growth and then decreasing to 30-31°C, enhanced triterpene productivity. nih.gov
  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly affect mycelial growth and metabolite synthesis. Studies have explored various sources like glucose, wort, and peptone. nih.gov For instance, one study found that a 4% concentration of wort as a carbon source and 1.8% yeast extract as a nitrogen source were optimal for intracellular triterpenoid production in G. lucidum. nih.gov
  • Additives and Elicitors: The addition of certain compounds can stimulate triterpenoid production. Oleic acid, for example, has been shown to significantly promote triterpenoid synthesis in G. lucidum G0119 when added at the beginning of fermentation. nih.gov
  • Table 2: Influence of Cultivation Parameters on Ganoderma Triterpenoid Production

    ParameterCondition/FindingEffectReference
    SubstrateWood log cultivation vs. substitute cultivationWood log cultivation yielded 2.19-fold higher total lucidenic acid content in G. lucidum. frontiersin.orgfrontiersin.org
    pHOptimal initial pH of 5.9Enhanced production of total triterpene acids in G. lingzhi. mdpi.com
    TemperatureOptimal temperature of 28.6°CEnhanced production of total triterpene acids in G. lingzhi. mdpi.com
    TemperatureShifting strategy (32°C then 30-31°C)Increased triterpene productivity in G. lucidum G0119. nih.gov
    Carbon Source4% WortMaximized intracellular triterpenoid production in G. lucidum. nih.gov
    Nitrogen Source1.8% Yeast ExtractMaximized intracellular triterpenoid production in G. lucidum. nih.gov
    AdditiveOleic Acid (30 mL/L at 0 h)Significantly promoted triterpene production in G. lucidum G0119. nih.gov

    Advanced Structural Analysis and Elucidation Methodologies for Lucidenic Acid B and Its Analogs

    Spectroscopic Techniques in the Elucidation of Complex Triterpenoid (B12794562) Structures

    Spectroscopic methods are fundamental in determining the molecular architecture of complex natural products like Lucidenic acid B.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of lucidenic acids and other triterpenoids. tandfonline.compreprints.org One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information about the proton and carbon environments within the molecule.

    For Lucidenic acid B, the ¹H-NMR spectrum reveals characteristic signals for methine groups bearing hydroxy functionalities. tandfonline.com Specifically, signals at δ 4.83 (1H, dd, J=8.7 and 8.7Hz) and 4.38 (1H, s) are indicative of these groups. tandfonline.com The absence of a signal around δ 3.21, which is present in the analog Lucidenic acid C, suggests a key structural difference at the C-3 position. tandfonline.com

    The ¹³C-NMR spectrum of Lucidenic acid B shows distinct signals for three carbonyl groups at δ 217.1, 215.7, and 199.6 ppm, and two methine carbons attached to hydroxyl groups at δ 78.3 and 65.8 ppm. tandfonline.com The presence of a carbonyl group at C-3 in Lucidenic acid B, as opposed to a hydroxyl group in Lucidenic acid C, is confirmed by these spectral data. tandfonline.com The β-configuration of the hydroxyl group at C-12 is inferred from the upfield shift of the C-18 signal compared to that of Lucidenic acid A. tandfonline.com

    Two-dimensional (2D) NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning specific proton and carbon signals and establishing connectivity within the complex tetracyclic lanostane (B1242432) skeleton. tandfonline.compreprints.org For instance, HMBC correlations can link protons to carbons that are two or three bonds away, which is vital for piecing together the molecular framework.

    A comparison of key NMR data for Lucidenic acid B and its analog, Lucidenic acid C (as its triacetyl derivative), highlights the power of this technique in differentiating closely related structures.

    Table 1: Comparative ¹³C-NMR Data (ppm) for Lucidenic Acid B and Tri-O-acetyl Lucidenic Acid C

    Position Lucidenic Acid B (2) Tri-O-acetyl Lucidenic Acid C (3a)
    1 35.1 (2H) 33.8 (2H)
    2 35.5 (2H) 23.4 (2H)
    3 217.1 (0H) 80.2 (1H)
    4 47.1 (0H) 38.0 (0H)
    5 51.0 (1H) 44.8 (1H)
    6 30.9 (2H) 28.1 (2H)
    7 65.8 (1H) 68.8 (1H)
    8 149.6 (0H) 141.4 (0H)
    9 150.0 (0H) 141.2 (0H)
    11 199.6 (0H) 199.8 (0H)
    12 78.3 (1H) 79.0 (1H)
    15 215.7 (0H) 215.4 (0H)

    Data sourced from Nishitoba et al. tandfonline.com

    Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of lucidenic acids, as well as for obtaining structural information through fragmentation analysis. tandfonline.comacs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas. For Lucidenic acid B, HRMS has determined the molecular formula to be C₂₇H₃₈O₇. tandfonline.comnih.gov

    When coupled with liquid chromatography (LC-MS), mass spectrometry becomes a powerful tool for analyzing complex mixtures of triterpenoids from Ganoderma extracts. acs.orgmdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing initial fragmentation and preserving the molecular ion. acs.org

    Tandem mass spectrometry (MS/MS or MSⁿ) experiments are employed to induce and analyze fragmentation patterns, which provide valuable structural clues. acs.orgresearchgate.net The fragmentation of triterpenoids often involves characteristic cleavages of the C and D rings and neutral losses of small molecules like water (H₂O) and carbon dioxide (CO₂). acs.org For Lucidenic acid B, a proposed MS/MS fragmentation pathway helps in its identification, showing characteristic product ions that differentiate it from its analogs like Lucidenic acid C. researchgate.net The analysis of these fragmentation pathways is essential for the tentative identification of numerous triterpenoids in a single chromatographic run. acs.orgmdpi.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

    Chromatographic Separation and Identification Techniques for Lucidenic Acid B and Related Compounds

    The vast number and structural similarity of triterpenoids in Ganoderma species necessitate the use of high-resolution chromatographic techniques for their separation, isolation, and quantification. mdpi.comnih.gov

    High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis and quality control of triterpenoids in Ganoderma lucidum. oup.comnih.gov HPLC fingerprinting creates a characteristic chemical profile of a sample, which is useful for species identification and assessing the consistency of different batches. researchgate.netpreprints.org Strains of G. lucidum can be categorized based on their dominant triterpenoid type, such as the "lucidenic acid type" (LA-type), which is characterized by a specific HPLC spectrum. researchgate.net

    Reversed-phase columns, such as C18, are most commonly used for separating these compounds. nih.gov A typical mobile phase consists of a gradient mixture of acetonitrile (B52724) and acidified water (e.g., with acetic or phosphoric acid), and detection is often performed using a UV detector at wavelengths around 243-252 nm, where the α,β-unsaturated ketone chromophore present in many lucidenic acids absorbs. researchgate.netnih.gov The development of "green" HPLC methods using ethanol (B145695) and aqueous acetic acid as the mobile phase has also been reported, offering a more environmentally friendly approach to analysis. preprints.orgmdpi.com

    Studies have successfully developed and validated HPLC methods for the simultaneous quantification of multiple triterpenoids, including lucidenic acids, providing a robust tool for quality control. researchgate.netnih.gov These methods are used to create fingerprint profiles where the presence and relative abundance of specific compounds, like Lucidenic acid A and B, serve as markers. nih.govresearchgate.net

    The isolation of pure Lucidenic acid B and its analogs for detailed structural elucidation and biological testing relies on advanced preparative chromatographic techniques. The process typically begins with the extraction of dried G. lucidum fruiting bodies using a solvent like ethanol, followed by partitioning to separate acidic and neutral fractions. tandfonline.com

    A multi-step chromatographic approach is then employed. This often involves initial separation on a silica (B1680970) gel column, which fractionates the crude extract based on polarity. tandfonline.com Further purification is achieved using techniques like preparative HPLC, which offers higher resolution for separating structurally similar compounds. researchgate.netmdpi.com Semi-preparative reversed-phase HPLC has been effectively used to separate and crystallize major lucidenic acids, including A, B, C, and N, from triterpenoid fractions. nih.gov Other techniques like Sephadex LH-20 column chromatography are also utilized in the purification process.

    Untargeted metabolomics has emerged as a powerful strategy for obtaining a comprehensive overview of the triterpenoid profile in Ganoderma lucidum. frontiersin.orgnih.gov This approach combines advanced analytical platforms, primarily Ultra-High-Performance Liquid Chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS), with sophisticated chemometric tools for data analysis. frontiersin.orgnih.gov

    This unbiased method allows for the detection and tentative identification of a wide range of metabolites simultaneously, without pre-selecting target compounds. frontiersin.orgnih.gov In studies comparing different strains of G. lucidum, untargeted metabolomics has successfully identified hundreds of metabolites, including a large number of triterpenoids like various ganoderic and lucidenic acids. frontiersin.orgnih.gov By applying multivariate statistical analyses such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), researchers can identify key triterpenoids that differentiate between strains. nih.govresearchgate.net For example, such an approach revealed that some strains have higher concentrations of specific lucidenic acids, highlighting the chemical diversity within the species. nih.govresearchgate.net This comprehensive profiling is invaluable for understanding the metabolic differences between strains and for the quality assessment of G. lucidum products. frontiersin.org

    Biosynthesis and Metabolic Engineering of Lucidenic Acid B

    Proposed Biosynthetic Pathways of Lanostane (B1242432) Triterpenoids

    The biosynthesis of lanostane triterpenoids, including Lucidenic acid B, originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm and endoplasmic reticulum. nih.gov This fundamental metabolic route provides the essential isoprenoid building blocks. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the C30 precursor, squalene (B77637). nih.gov

    The key steps leading to the lanostane backbone are as follows:

    Formation of Isopentenyl Diphosphate (B83284) (IPP): Two molecules of acetyl-CoA are converted into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) then reduces HMG-CoA to mevalonate, a rate-limiting step in the pathway. researchgate.net Mevalonate is subsequently phosphorylated and decarboxylated to form IPP, the basic five-carbon isoprene (B109036) unit. researchgate.net

    Synthesis of Squalene: IPP is isomerized to dimethylallyl diphosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). nih.gov Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to form the C30 hydrocarbon, squalene. nih.govscirp.org

    Cyclization to Lanosterol (B1674476): Squalene undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). researchgate.net This intermediate is then cyclized by 2,3-oxidosqualene-lanosterol cyclase (OSC), also known as lanosterol synthase (LS), to produce lanosterol, the first tetracyclic triterpenoid (B12794562) precursor of the lanostane family. researchgate.netresearchgate.net

    Following the formation of lanosterol, a series of extensive post-modification reactions occur, including oxidation, reduction, hydroxylation, and acylation, which create the vast diversity of lanostane triterpenoids. scirp.orgresearchgate.net These modifications, catalyzed by various enzymes, ultimately lead to the formation of specific compounds like Lucidenic acid B. mdpi.com

    Table 1: Key Enzymes in the Early Lanostane Triterpenoid Biosynthetic Pathway. researchgate.net
    EnzymeAbbreviationFunction
    Acetyl-CoA acetyltransferaseAACTCatalyzes the initial step from Acetyl-CoA.
    3-Hydroxy-3-methylglutaryl-CoA synthaseHMGSSynthesizes HMG-CoA.
    3-Hydroxy-3-methylglutaryl-CoA reductaseHMGRReduces HMG-CoA to mevalonate (rate-limiting step).
    Farnesyl diphosphate synthaseFPPSSynthesizes FPP from IPP and DMAPP.
    Squalene synthaseSQSCondenses two FPP molecules to form squalene.
    Squalene epoxidase (monooxygenase)SEEpoxidizes squalene to 2,3-oxidosqualene.
    2,3-Oxidosqualene-lanosterol cyclaseOSC / LSCyclizes 2,3-oxidosqualene to lanosterol.

    Enzyme Systems Involved in Lucidenic Acid B Formation

    The conversion of lanosterol into the structurally complex Lucidenic acid B involves a cascade of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and short-chain dehydrogenases/reductases (SDRs). researchgate.netnih.gov While the complete enzymatic sequence leading specifically to Lucidenic acid B is not fully elucidated, research has identified key enzyme families and candidate genes. mdpi.comnih.gov

    Cytochrome P450 Enzymes (CYP450s): This superfamily of enzymes is crucial for the oxidative modifications (such as hydroxylation) at various carbon positions on the lanostane skeleton. mdpi.comnih.gov In Ganoderma lucidum, a large number of CYP450 genes have been annotated, and several have been functionally characterized in the biosynthesis of triterpenoids. mdpi.com Integrated transcriptomic and metabolomic analyses have shown significant correlations between the expression levels of specific CYP450 genes, such as CYP5035M1, and the accumulation of Lucidenic acid B. mdpi.comnih.gov

    Short-Chain Dehydrogenases/Reductases (SDRs): These enzymes are responsible for the regio- and stereo-selective dehydrogenation and reduction reactions, such as the conversion of hydroxyl groups to keto groups (e.g., 3β-OH to a 3-keto group). nih.gov

    Other Modifying Enzymes: Other enzymes, such as methyltransferases (SMTs), may also be involved in creating unique triterpenoid skeletons found in fungi. nih.gov

    The combined action of these enzyme systems on the lanosterol precursor generates the specific functional groups and oxidation patterns characteristic of Lucidenic acid B. researchgate.net

    Strategies for Enhanced Production via Biotechnological Approaches

    The low yield of Lucidenic acid B from natural sources has driven the development of biotechnological methods to improve its production. These strategies primarily involve optimizing fermentation processes and applying genetic and metabolic engineering techniques. mdpi.comnih.gov

    Submerged fermentation of Ganoderma mycelia is a promising alternative to cultivation of fruiting bodies, as it is faster, more cost-effective, and allows for greater control over production quality. mdpi.comnih.gov The yield of triterpenoids, including lucidenic acids, is highly dependent on culture conditions. Optimization of these parameters is critical for maximizing production. researchgate.netiacademic.info

    Key parameters optimized in research studies include:

    Nutrient Sources: The type and concentration of carbon and nitrogen sources significantly impact mycelial growth and metabolite production. researchgate.net Studies have found that while glucose is a common carbon source, others like lactose (B1674315) or wort can be more beneficial for triterpenoid accumulation in some cases. nih.govmicronanoeducation.org A combination of nitrogen sources, such as peptone and yeast extract, is often optimal. researchgate.net

    pH: The initial pH of the culture medium is a critical factor. Optimal pH values for triterpenoid production by Ganoderma species are typically in the acidic to neutral range, with studies reporting optima around pH 5.4 to 5.9. mdpi.comnih.gov

    Temperature: The ideal temperature for fermentation is generally maintained between 28-35°C. mdpi.comresearchgate.net

    Aeration and Agitation: Adequate dissolved oxygen (DO) is essential. Optimization of agitation speed and aeration rates influences both cell growth and the biosynthesis of secondary metabolites. researchgate.net One study identified an optimal DO level of ~20.0% for triterpenoic acid production. mdpi.com

    Table 2: Examples of Optimized Conditions for Triterpenoid Production in Submerged Fermentation.
    OrganismParameterOptimal ConditionResulting YieldReference
    Ganoderma lingzhiInitial pH, DO, TemperaturepH 5.9, 20.0% DO, 28.6°C308.1 mg/L Triterpene Acids mdpi.com
    Ganoderma lucidumCarbon Source, Nitrogen Source, pHWort 4.10%, Yeast Extract 1.89%, pH 5.4093.21 mg/100 ml Intracellular Triterpenoids nih.gov
    Ganoderma lucidumNitrogen Source, GlucoseYeast extract 5 g/L + Peptone 5 g/L, Glucose 20-65 g/LEnhanced cell growth and metabolite production researchgate.net

    Genetic and metabolic engineering offer powerful tools to rationally enhance the production of desired compounds like Lucidenic acid B. nih.govnih.gov These approaches focus on modifying the genetic makeup of the producing organism to redirect metabolic flux towards the target molecule.

    Key strategies include:

    Overexpression of Key Biosynthetic Genes: A common approach is to overexpress genes encoding rate-limiting enzymes in the biosynthetic pathway. nih.gov Overexpression of the hmgr gene, which codes for HMG-CoA reductase, has been shown to significantly increase the accumulation of ganoderic acids in engineered G. lucidum strains. nih.gov Similarly, enhancing the expression of lanosterol synthase (ls) can increase the pool of the direct precursor for triterpenoid synthesis. mdpi.com

    Manipulation of Transcription Factors: Transcription factors (TFs) can regulate multiple genes within a biosynthetic pathway. Identifying and engineering these TFs provides an efficient way to upregulate the entire pathway. nih.gov Research has identified specific TFs, such as GlMADs (GL23559), that are positively correlated with the production of triterpenoids, including Lucidenic acid B. mdpi.comnih.gov

    Heterologous Expression: The biosynthetic pathway genes can be transferred to a more tractable host organism, such as Saccharomyces cerevisiae or other fungi, to establish a production platform. mdpi.com This approach allows for easier optimization and scale-up.

    Table 3: Genetic Targets for Enhancing Triterpenoid Production.
    Target Gene/FactorEngineering StrategyOrganismObserved EffectReference
    hmgr (HMG-CoA reductase)Homologous overexpressionG. lucidumIncreased accumulation of ganoderic acids. nih.govnih.gov
    CYP450s (e.g., CYP5150L8)Co-expression with lanosterol synthaseS. cerevisiaeVerified role in catalyzing triterpenoid biosynthesis. mdpi.com
    GlMADs (GL23559) (Transcription Factor)Identification via correlation analysisG. lucidumPositively correlated with Lucidenic acid B content. mdpi.comnih.gov

    Structure Activity Relationship Sar Studies of Lucidenic Acid B and Its Derivatives

    Impact of Functional Group Modifications on Biological Efficacy

    The presence and position of various functional groups on the lucidenic acid B molecule are critical determinants of its biological activity. mdpi.com Modifications to these groups can significantly enhance or diminish its efficacy.

    Key functional groups that influence the bioactivity of lucidenic acids include keto, hydroxyl, or acetoxy groups at positions C3, C7, C12, and C15. mdpi.com For instance, lucidenic acid B has been shown to induce apoptosis in cancer cells through the activation of caspase-9 and caspase-3, leading to PARP cleavage. encyclopedia.pubmedchemexpress.com This cytotoxic effect is a key area of study. While lucidenic acid B effectively induces apoptosis, it does not significantly alter the cell cycle profile or cause necrosis. medchemexpress.comchemfaces.com

    Studies comparing different lucidenic acids have revealed that even minor structural changes can lead to different biological outcomes. For example, lucidenic acids A, C, and N can cause cell cycle arrest in the G1 phase, an effect not observed with lucidenic acid B. chemfaces.com Furthermore, an increase in the number of hydroxyl groups on the triterpenoid (B12794562) structure has been associated with a decrease in cytotoxicity. mdpi.com The type of functional group at the C3 position and the nature of the side chain are also crucial for the biological activities of these compounds. mdpi.com

    Derivatives of lucidenic acids have also been investigated. For example, 20-hydroxylucidenic acid N and 20(21)-dehydrolucidenic acid N have demonstrated anti-HIV-1 protease activity. mdpi.comencyclopedia.pub

    Role of the Tetracyclic Lanostane (B1242432) Skeleton in Bioactivity

    The foundational tetracyclic lanostane skeleton is essential for the biological activities of lucidenic acid B and related compounds. mdpi.comnih.gov This rigid ring system provides the structural framework upon which various functional groups are displayed, influencing how the molecule interacts with biological targets. nih.gov The lanostane skeleton is a common feature among many bioactive triterpenoids isolated from fungi. nih.gov

    The tetracyclic ring system itself plays a critical role in the anticancer and antidiabetic effects observed with these types of triterpenoids. nih.gov The specific conformation and stereochemistry of this skeleton are vital for proper binding to target proteins. For instance, a preliminary structure–activity relationship analysis of various lanostane triterpenoids indicated that the 6/6/6/5 ring skeleton, along with a double bond between C-8 and C-9, is beneficial for glucose-uptake-stimulating and insulin-sensitizing activities. acs.org

    Comparative SAR Analysis with other Lanostane Triterpenoids (e.g., Ganoderic Acids)

    Comparing the SAR of lucidenic acids with other lanostane triterpenoids, such as ganoderic acids, provides a broader understanding of the structural requirements for activity. Both lucidenic acids and ganoderic acids are major groups of triterpenoids found in Ganoderma species and share the lanostane skeleton, but they differ in their carbon side chains; lucidenic acids are C27 triterpenoids, while ganoderic acids are C30 compounds. nih.govresearchgate.net

    This difference in side-chain length and structure contributes to variations in their biological profiles. For example, in studies on α-glucosidase inhibition, the presence of a carboxylic group in the side chain of ganoderic acids was found to be essential for activity. sigmaaldrich.com Additionally, a hydroxyl group at C-3 and a double bond at C-24 and C-25 in the side chain were necessary to increase the inhibitory activity of ganoderma alcohols. sigmaaldrich.comnih.gov For ganoderic acids, a hydroxyl substituent at C-11 was also identified as an important feature for α-glucosidase inhibition. sigmaaldrich.comnih.gov

    When comparing cytotoxic effects, lucidenic acid B has been shown to be a potent inducer of apoptosis in leukemia cells. chemfaces.com In one study, lucidenic acid B was more potent than lucidenic acids A and C in inducing cytotoxicity in various cancer cell lines. encyclopedia.pub For instance, the IC50 values for cytotoxicity against HL-60 leukemia cells were lower for lucidenic acid B compared to lucidenic acid N. mdpi.comencyclopedia.pub

    The anti-invasive effects of lucidenic acids have also been compared. Lucidenic acids A, B, C, and N all showed significant inhibitory effects on PMA-induced MMP-9 activity and invasion of HepG2 cells. chemfaces.com

    Table of Cytotoxicity of Selected Lanostane Triterpenoids

    Compound Cell Line Activity IC50 Value (µM) Reference(s)
    Lucidenic acid A PC-3 (prostate cancer) Cytotoxicity 35.0 ± 4.1 encyclopedia.pub
    HL-60 (leukemia) Cytotoxicity 61 (72h), 142 (24h) encyclopedia.pub
    Lucidenic acid B HL-60 (leukemia) Cytotoxicity 9.3 nih.gov
    HL-60 (leukemia) Apoptosis induction - medchemexpress.comchemfaces.com
    Lucidenic acid C HL-60 (leukemia) Cytotoxicity 45.2 nih.gov
    Lucidenic acid N COLO205 (colon cancer) Cytotoxicity 486 mdpi.comencyclopedia.pub
    HepG2 (liver cancer) Cytotoxicity 230 mdpi.comencyclopedia.pub
    HL-60 (leukemia) Cytotoxicity 64.5 mdpi.comencyclopedia.pub
    Ganoderic acid DM - 5α-reductase inhibition 10.6 nih.gov

    Pre Clinical Biological Activities and Molecular Mechanisms of Lucidenic Acid B

    Anti-Cancer Mechanisms in in vitro and in vivo Non-Human Cellular Models.mdpi.comnih.gov

    Lucidenic acid B has demonstrated cytotoxic effects against various cancer cell lines. mdpi.comencyclopedia.pub In vitro studies have shown its ability to induce cell death in human leukemia (HL-60), liver cancer (HepG2), colon cancer (COLO205 and HT-29), and other cancer cell lines. mdpi.comencyclopedia.pub The primary mechanisms underlying these anti-cancer effects involve the induction of apoptosis and the modulation of the cell cycle. mdpi.comspandidos-publications.com

    Apoptosis Induction Pathways.mdpi.comacs.orgnih.gov

    Lucidenic acid B has been shown to trigger apoptosis, or programmed cell death, in cancer cells through a mitochondria-mediated pathway. acs.orgnih.govchemfaces.com This process involves a series of coordinated molecular events that lead to the dismantling of the cell.

    Caspase Cascade Activation (Caspase-3, Caspase-9).mdpi.comacs.orgnih.gov

    A key event in the apoptotic pathway induced by Lucidenic acid B is the activation of a cascade of enzymes known as caspases. Specifically, it has been demonstrated to activate caspase-9 and caspase-3. mdpi.comacs.orgnih.gov Caspase-9 is an initiator caspase that is activated following the release of cytochrome c from the mitochondria. acs.orgnih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for executing the final stages of apoptosis by cleaving various cellular substrates. mdpi.comacs.orgnih.gov The activation of this caspase cascade is a critical step in the apoptotic process initiated by Lucidenic acid B. acs.orgnih.gov Studies in HL-60 human leukemia cells have confirmed that Lucidenic acid B induces apoptosis through the activation of both caspase-9 and caspase-3. acs.orgnih.gov

    Poly(ADP-ribose) Polymerase (PARP) Cleavage.mdpi.comacs.orgnih.gov

    Following the activation of caspase-3, one of its key substrates, Poly(ADP-ribose) polymerase (PARP), is cleaved. mdpi.comacs.orgnih.gov PARP is a nuclear enzyme involved in DNA repair and the maintenance of genomic stability. Its cleavage by caspase-3 is a hallmark of apoptosis. acs.orgnih.gov The cleavage of PARP by Lucidenic acid B has been observed in HL-60 cells, further confirming the induction of apoptosis. acs.orgnih.govchemfaces.com

    Mitochondrial Membrane Potential Modulation.acs.orgresearchgate.net

    Lucidenic acid B has been found to disrupt the mitochondrial membrane potential in cancer cells. acs.orgresearchgate.net The loss of mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. acs.org This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which in turn triggers the activation of the caspase cascade. acs.orgnih.gov In HL-60 cells, treatment with Lucidenic acid B resulted in a significant loss of mitochondrial membrane potential. acs.org

    Cell Cycle Modulation (G1 Phase Arrest).mdpi.comacs.org

    In addition to inducing apoptosis, some studies suggest that the cytotoxic effects of lucidenic acids, as a group, are also related to cell cycle arrest in the G1 phase. mdpi.comencyclopedia.pub However, a study specifically investigating the effects of different lucidenic acids on HL-60 cells found that while lucidenic acids A, C, and N caused G1 phase arrest, Lucidenic acid B did not affect the cell cycle profile in this particular cell line. acs.orgnih.govchemfaces.com This suggests that the primary anti-cancer mechanism of Lucidenic acid B in HL-60 cells is the induction of apoptosis rather than cell cycle arrest. acs.orgnih.gov Further research is needed to clarify the effects of Lucidenic acid B on the cell cycle in different cancer cell types.

    Table of Research Findings on Lucidenic Acid B

    Cell LineFindingMechanism
    HL-60 (Human Leukemia)Induction of ApoptosisActivation of Caspase-9 and Caspase-3, PARP Cleavage, Loss of Mitochondrial Membrane Potential, Regulation of Bcl-2 Family Proteins
    HepG2 (Human Liver Cancer)CytotoxicityNot fully elucidated, but apoptosis is a likely mechanism.
    COLO205 (Human Colon Cancer)CytotoxicityNot fully elucidated, but apoptosis is a likely mechanism.
    HT-29 (Human Colon Cancer)CytotoxicityNot fully elucidated, but apoptosis is a likely mechanism.

    Table of Compounds Mentioned

    Compound Name
    Lucidenic acid A
    Lucidenic acid B
    Lucidenic acid C
    Lucidenic acid N
    Caspase-3
    Caspase-9
    Poly(ADP-ribose) Polymerase (PARP)
    Cytochrome c
    Bcl-2

    Anti-Proliferative Effects in Various Cancer Cell Lines

    Lucidenic acid B has demonstrated notable anti-proliferative and cytotoxic effects across a range of human cancer cell lines in pre-clinical studies. Research has shown that it can induce cytotoxicity in colon cancer (COLO205, HT-29), liver cancer (HepG2), and leukemia (HL-60) cells. encyclopedia.pubmdpi.com Among these, the HL-60 leukemia and HepG2 liver cancer cell lines have been identified as particularly sensitive to lucidenic acid B. encyclopedia.pub

    The cytotoxic activity of lucidenic acid B is linked to its ability to induce apoptosis, or programmed cell death. mdpi.comchemfaces.com This process is mediated through the activation of key executioner proteins, specifically caspase-9 and caspase-3, which subsequently leads to the cleavage of poly(ADP-ribose) polymerase (PARP). encyclopedia.pubmdpi.com Furthermore, the cytotoxic effects of lucidenic acid B are also associated with its ability to cause G1 phase cell cycle arrest, effectively halting the proliferation of cancer cells. encyclopedia.pubmdpi.com One study highlighted that while lucidenic acid B did not significantly alter the cell cycle profile in HL-60 cells, it markedly increased the number of cells undergoing both early and late-stage apoptosis. chemfaces.com

    Importantly, the cytotoxic effects of lucidenic acid B appear to be selective for cancer cells. For instance, concentrations that were effective in killing 50% of HL-60 leukemia cells showed no significant impact on the viability of normal peripheral blood lymphocytes, suggesting a favorable therapeutic window in these pre-clinical models. mdpi.comoup.com

    Table 1: Cytotoxic Activity of Lucidenic Acid B in Various Cancer Cell Lines

    Cell Line Cancer Type IC50 Value (µM) Reference
    HL-60 Leukemia 45.0 encyclopedia.pubmdpi.com
    HepG2 Liver Cancer 112 encyclopedia.pubmdpi.com
    COLO205 Colon Cancer Cytotoxicity Induced encyclopedia.pubmdpi.com
    HT-29 Colon Cancer Cytotoxicity Induced encyclopedia.pubmdpi.com

    IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

    Anti-Invasive and Anti-Metastatic Properties

    Matrix Metalloproteinase (MMP-9) Activity Inhibition

    A key mechanism underlying the anti-invasive effects of lucidenic acid B is its ability to inhibit the activity of matrix metalloproteinase-9 (MMP-9). encyclopedia.pubmdpi.comnih.govcapes.gov.broup.comresearchgate.netresearchgate.net MMP-9 is an enzyme that plays a crucial role in the degradation of the extracellular matrix, a necessary step for cancer cell invasion and metastasis. oup.com

    Research has shown that lucidenic acid B can suppress the activity of MMP-9 induced by phorbol-12-myristate-13-acetate (PMA), a known tumor promoter, in HepG2 cells. nih.govcapes.gov.broup.comresearchgate.net This inhibition occurs in a dose-dependent manner and is regulated at the transcriptional level, meaning that lucidenic acid B reduces the expression of the MMP-9 gene. nih.govcapes.gov.broup.comresearchgate.netdoi.org Among several lucidenic acids tested, lucidenic acid B exhibited the highest inhibitory effect on MMP-9 expression. oup.com

    MAPK/ERK Signaling Pathway Inactivation

    The inhibitory effect of lucidenic acid B on MMP-9 expression is mediated through the inactivation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway. encyclopedia.pubmdpi.comnih.govcapes.gov.broup.comresearchgate.net This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is common in many cancers.

    Studies have demonstrated that lucidenic acid B specifically suppresses the phosphorylation of ERK1/2, a key step in the activation of this pathway, without significantly affecting other related pathways like JNK and p38 MAPK. oup.comoup.comresearchgate.net By inactivating the MAPK/ERK pathway, lucidenic acid B effectively downregulates the expression of MMP-9, thereby inhibiting cancer cell invasion. nih.govcapes.gov.broup.com

    NF-κB and AP-1 DNA-Binding Activity Reduction

    The anti-invasive properties of lucidenic acid B are further attributed to its ability to reduce the DNA-binding activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govcapes.gov.broup.comresearchgate.net These transcription factors are located downstream of the MAPK/ERK pathway and play a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cancer, including MMP-9. oup.comdoi.org

    Lucidenic acid B has been shown to strongly inhibit PMA-stimulated NF-κB and AP-1 DNA-binding activities in a dose-dependent manner. nih.govcapes.gov.broup.comdoi.org This leads to a decrease in the nuclear protein levels of NF-κB, c-Jun, and c-Fos, which are components of the AP-1 complex. nih.govoup.comresearchgate.net The reduction in the activity of these transcription factors contributes to the downregulation of MMP-9 expression, thus inhibiting cancer cell invasion. oup.comdoi.org

    Potential Synergistic Effects with Chemotherapeutic Agents in Pre-clinical Settings

    Emerging pre-clinical evidence suggests that certain compounds from the same class as lucidenic acid B may enhance the efficacy of conventional chemotherapeutic drugs. While direct studies on lucidenic acid B are limited in this specific context, research on related Ganoderma triterpenes has shown synergistic effects when combined with doxorubicin (B1662922) in HeLa cells. nih.gov This synergy is thought to be based on the triterpenes' ability to sensitize cancer cells to chemotherapy by increasing oxidative stress, DNA damage, and apoptosis. nih.govnih.gov

    Furthermore, treatment with MEK inhibitors (PD98059 and U0126), which target the MAPK/ERK pathway, in combination with lucidenic acid B resulted in a synergistic reduction in MMP-9 expression and cell invasion in HepG2 cells. nih.govcapes.gov.brresearchgate.net This suggests that combining lucidenic acid B with agents that target specific signaling pathways could be a promising therapeutic strategy.

    Target Identification and Computational Molecular Docking Insights

    While the exact molecular targets of lucidenic acid B in cancer cells are still being fully elucidated, computational studies have provided valuable insights. encyclopedia.pubmdpi.com Molecular docking models have been employed to predict the binding interactions of lucidenic acids with various proteins.

    These computational analyses have demonstrated that lucidenic acids, including A, B, C, and N, can bind to matrix metalloproteinase. encyclopedia.pubmdpi.com This supports the experimental findings of MMP-9 inhibition. Furthermore, molecular docking studies have suggested that lucidenic acids may bind to the Mdm2 receptor, a potent inhibitor of the p53 tumor suppressor, indicating a potential mechanism for its anti-cancer activity. mdpi.com Another potential target identified through computational screening is the zinc finger 439 protein. mdpi.com More recent in silico studies have also explored the binding affinity of related compounds to bacterial enzymes, highlighting the broad potential for target identification using these computational methods. nih.gov

    Anti-inflammatory Mechanisms in Pre-clinical Models

    Lucidenic acid B has demonstrated notable anti-inflammatory properties in various pre-clinical studies. mdpi.comencyclopedia.pubresearchgate.netresearchgate.net Its mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways.

    Ganoderma lucidum extracts containing lucidenic acid B, among other lucidenic acids, have been shown to attenuate the release of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. mdpi.comencyclopedia.pub This inhibition of inflammatory mediators is a crucial aspect of its anti-inflammatory effects. researchgate.netcellmolbiol.org Specifically, lucidenic acid B has been found to reduce the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. The suppression of nitric oxide, a potent inflammatory mediator, further contributes to its anti-inflammatory profile. cellmolbiol.org

    Model System Inducer Key Findings Reference
    RAW264.7 macrophagesLPSAttenuated pro-inflammatory cytokine and nitric oxide release mdpi.comencyclopedia.pub
    RAW264.7 macrophagesLPSReduced production of pro-inflammatory cytokines and nitric oxide cellmolbiol.org

    The anti-inflammatory action of lucidenic acid B is also linked to its ability to regulate the expression of key inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comencyclopedia.pubcellmolbiol.org Extracts of Ganoderma lucidum that include lucidenic acid B have been observed to decrease the expression levels of both iNOS and COX-2 in RAW264.7 cells stimulated with LPS. mdpi.comencyclopedia.pub The downregulation of iNOS is consistent with the observed reduction in nitric oxide production. cellmolbiol.org Similarly, the inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, further underscores the compound's anti-inflammatory potential. cellmolbiol.orgnih.gov

    Cell Line Inducer Effect on Enzyme Expression Reference
    RAW264.7LPSDecreased expression of iNOS and COX-2 mdpi.comencyclopedia.pubcellmolbiol.org

    The anti-inflammatory effects of lucidenic acids, including by extension the potential of lucidenic acid B, have been corroborated in in vivo animal models. mdpi.comencyclopedia.pub While specific studies focusing solely on lucidenic acid B in these models are part of a broader investigation into lucidenic acids, the collective evidence points towards significant anti-inflammatory activity. For instance, in a mouse model of ear skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate, topical application of various lucidenic acids resulted in a notable inhibition of inflammation. encyclopedia.pubnih.gov

    Regulation of Inflammatory Enzyme Expression (iNOS, COX-2)

    Antioxidant Activity and Oxidative Stress Modulation

    Lucidenic acid B contributes to the antioxidant effects observed in extracts of Ganoderma lucidum. bg.ac.rssemanticscholar.org These extracts have been shown to scavenge reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. bg.ac.rsnih.gov The mechanism involves neutralizing these free radicals, thereby mitigating oxidative damage to cellular components like lipids, proteins, and DNA. mdpi.comnih.govfrontiersin.org A study using a thiobarbituric acid reactive substances assay demonstrated that a fraction of G. lucidum extract containing lucidenic acid B as a major component had a high protective effect against lipid peroxidation. mdpi.com

    The antioxidant activity of many natural compounds is mediated through a Hydrogen Atom Transfer (HAT) mechanism. numberanalytics.commdpi.com In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. mdpi.comnih.gov While the specific HAT pathways of lucidenic acid B are a subject for more detailed investigation, this mechanism is a fundamental process in the antioxidant action of phenolic and other related compounds. numberanalytics.commdpi.com

    Reactive Oxygen Species (ROS) Scavenging Mechanisms

    Anti-viral Potential and Mechanistic Insights

    The anti-viral properties of lucidenic acids are an area of emerging research, with preliminary studies suggesting various mechanisms of action. mdpi.com

    While direct experimental studies on Lucidenic acid B's interaction with viral entry receptors are limited, computational studies have provided some insights. Molecular docking analyses have proposed that Lucidenic acid B, along with lucidenic acids A, C, and N, can bind to matrix metalloproteinase (MMP). mdpi.comencyclopedia.pub This interaction has led to the hypothesis that these compounds may inhibit the invasion of the hepatitis B virus. mdpi.comencyclopedia.pub The anti-invasive effect of Lucidenic acid B has been linked to its ability to suppress the activity of matrix metallopeptidase 9 (MMP-9). mdpi.comencyclopedia.pub

    In the context of coronaviruses, the human angiotensin-converting enzyme 2 (hACE2) is a key receptor for SARS-CoV-2 entry. mdpi.comencyclopedia.pub Research has focused on other compounds within the same family, notably Lucidenic acid A, which has been shown in molecular docking and in vitro tests to bind to and inhibit hACE2, thereby potentially blocking viral entry. mdpi.comencyclopedia.pubnews-medical.netnih.gov However, specific experimental data detailing the interaction between Lucidenic acid B and the hACE2 receptor have not been extensively reported.

    Research into the direct inhibition of viral replication enzymes by Lucidenic acid B is not yet specified in the available literature. Studies on related compounds have identified potential targets. For instance, Lucidenic acid O has been reported to inhibit the activity of HIV reverse transcriptase. mdpi.comencyclopedia.pub Furthermore, derivatives such as 20-hydroxylucidenic acid N and 20(21)-dehydrolucidenic acid N have demonstrated anti-HIV-1 protease activity. mdpi.com While these findings highlight the potential of the lucidenic acid scaffold in targeting viral replication, specific inhibitory activities for Lucidenic acid B against these or other viral enzymes remain an area for future investigation.

    Proposed Interaction with Viral Entry Receptors (e.g., hACE2)

    Neuroprotective Activities in Pre-clinical Studies

    Extracts from G. lucidum that contain a mixture of lucidenic acids have demonstrated neuroprotective effects in pre-clinical models. frontiersin.orgmdpi.com The investigation into the specific role of Lucidenic acid B is beginning to emerge, particularly through computational analyses.

    The inhibition of cholinesterase enzymes, which increases the levels of certain neurotransmitters, is a key strategy in managing neurodegenerative diseases. mdpi.com Studies have evaluated various lucidenic acids for this activity. Specifically, Lucidenic acid A and Lucidenic acid N have been identified as inhibitors of acetylcholinesterase (AChE). mdpi.comencyclopedia.pub Lucidenic acid N has also been shown to inhibit butyrylcholinesterase (BChE), although other tested lucidenic acids did not show significant inhibition of BChE. mdpi.comnih.gov

    Currently, there is a lack of specific published data on the direct inhibitory effects and IC50 values of Lucidenic acid B on either acetylcholinesterase or butyrylcholinesterase.

    Table 1: Cholinesterase Inhibition by Various Lucidenic Acids (Data for Lucidenic Acid B Not Available)

    Compound Enzyme Inhibited IC50 Value (µM) Source
    Lucidenic acid A Acetylcholinesterase 24.04 ± 3.46 mdpi.com
    Lucidenic acid A Acetylcholinesterase 54.5 mdpi.comencyclopedia.pub
    Lucidenic acid N Acetylcholinesterase 25.91 ± 0.89 mdpi.com
    Methyl lucidenate E2 Acetylcholinesterase 17.14 ± 2.88 mdpi.com
    Lucidenic acid N Butyrylcholinesterase 188.36 ± 3.05 mdpi.comencyclopedia.pub

    Recent computational studies have begun to explore the mechanisms by which Lucidenic acid B may exert neuroprotective effects. A 2024 network pharmacology and molecular docking study investigated the potential of Ganoderma lucidum compounds in the context of glaucoma. researchgate.net The results indicated a favorable binding capability between Lucidenic acid B and key protein targets involved in apoptosis (programmed cell death), such as Caspase-3 (CASP3) and B-cell lymphoma 2 (BCL2). researchgate.net The binding energy for the Lucidenic acid B-CASP3 interaction was found to be favorable, suggesting a potential role in modulating neuronal survival pathways by inhibiting apoptosis. researchgate.net It is important to note that these are predictive findings from a computational model and await experimental validation. General studies on triterpenoids from G. lucidum suggest that their neuroprotective effects may also be linked to the attenuation of neuroinflammation and oxidative stress. researchgate.netexplorationpub.com

    Table 2: Predicted Binding Affinity of Lucidenic Acid B with Neuronal Survival Targets

    Compound Target Protein Predicted Binding Energy (kcal/mol) Implied Pathway Source
    Lucidenic acid B CASP3 < -5.0 Apoptosis researchgate.net
    Lucidenic acid B BCL2 < -5.0 Apoptosis researchgate.net
    Lucidenic acid B AKT1 < -5.0 Cell Survival researchgate.net
    Lucidenic acid B TNF < -5.0 Inflammation researchgate.net
    Lucidenic acid B IL6 < -5.0 Inflammation researchgate.net

    Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

    Anti-Diabetic and Anti-Hyperglycemic Mechanisms

    The potential for lucidenic acids to act as anti-diabetic agents has been suggested in several reviews, though specific research on Lucidenic acid B is limited. mdpi.comresearchgate.net The primary mechanisms explored for this class of compounds involve the inhibition of key enzymes related to glucose metabolism.

    Studies have reported that other members of the lucidenic acid family, such as Lucidenic acid E, H, and Q, possess anti-hyperglycemic properties. encyclopedia.pub Their mechanisms of action include the inhibition of α-glucosidase and maltase, enzymes responsible for breaking down carbohydrates into simpler sugars. encyclopedia.pub Furthermore, Lucidenic acids H and E have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling pathways. encyclopedia.pubcjnmcpu.com Inhibition of PTP1B is considered a promising therapeutic strategy for type 2 diabetes. cjnmcpu.com

    Despite these findings for related compounds, there is currently no specific experimental data available that details the anti-diabetic or anti-hyperglycemic mechanisms of Lucidenic acid B, including its potential inhibitory activity against α-glucosidase or PTP1B. mdpi.com

    Table 3: Compound Names Mentioned

    Compound Name
    Lucidenic acid A
    Lucidenic acid B
    Lucidenic acid C
    Lucidenic acid D
    Lucidenic acid E
    Lucidenic acid H
    Lucidenic acid N
    Lucidenic acid O
    Lucidenic acid Q
    20-hydroxylucidenic acid N
    20(21)-dehydrolucidenic acid N
    Methyl lucidenate E2
    β-sitosterol
    Caspase-3 (CASP3)
    B-cell lymphoma 2 (BCL2)
    Acetylcholinesterase (AChE)
    Butyrylcholinesterase (BChE)
    Matrix metalloproteinase (MMP)
    human angiotensin-converting enzyme 2 (hACE2)
    Protein tyrosine phosphatase 1B (PTP1B)
    α-glucosidase

    Glycosidase Enzyme Inhibition (α-glucosidase, Maltase, Sucrase)

    Lucidenic acid B has been identified as a potential inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. In a study evaluating lanostane (B1242432) triterpenoids from Ganoderma lucidum, Lucidenic acid B was among the compounds isolated and was found to exhibit a moderate inhibitory effect on α-glucosidase encyclopedia.pub. However, specific data on its half-maximal inhibitory concentration (IC50) against α-glucosidase, as well as its effects on other glycosidases like maltase and sucrase, are not extensively detailed in the current literature.

    For context, other related compounds within the lucidenic acid family have demonstrated more characterized inhibitory activities against these enzymes. For instance, lucidenic acids E and Q have shown notable inhibition of both α-glucosidase and maltase, while lucidenic acid Q has also been reported to inhibit sucrase activity in rats mdpi.com.

    Table 1: Glycosidase Inhibition by Select Lucidenic Acids

    Compound Enzyme Inhibitory Activity (IC50) Reference
    Lucidenic acid B α-glucosidase Moderate inhibition (specific IC50 not reported) encyclopedia.pub
    Lucidenic acid E α-glucosidase 32.5 µM mdpi.com
    Maltase 16.9 µM mdpi.com
    Lucidenic acid Q α-glucosidase 60.1 µM mdpi.com
    Maltase 51 µM mdpi.com
    Sucrase 69.1 µM mdpi.com

    This table is interactive. You can sort and filter the data.

    Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

    Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.netnih.gov While various compounds from Ganoderma lucidum have been investigated for their PTP1B inhibitory potential, there is currently no direct experimental evidence to confirm that Lucidenic acid B inhibits this enzyme. nih.gov

    Studies have successfully identified other members of the lucidenic acid family as PTP1B inhibitors. Specifically, lucidenic acids H and E have demonstrated inhibitory activity against PTP1B in a concentration range of 7.6–41.9 μM. mdpi.comresearchgate.net An in silico screening study also predicted that numerous lanostane-type triterpenes could interact with PTP1B, though it noted a lack of experimental reports on secondary metabolites from Ganoderma species as inhibitors at the time of publication. nih.gov

    Immunomodulatory Effects

    The immunomodulatory properties of Ganoderma lucidum are well-documented and are largely attributed to its triterpenoids and polysaccharides. mdpi.comnih.govresearchgate.net Lucidenic acid B is believed to contribute to these effects, primarily through its anti-inflammatory actions. researchgate.netresearchgate.net

    Research has shown that extracts from G. lucidum containing Lucidenic acid B, along with other related acids, can attenuate the release of pro-inflammatory cytokines and nitric oxide in RAW264.7 macrophage cells. encyclopedia.pub Further investigation into Ganoderma lucidum spores, where Lucidenic acid B was identified, revealed that triterpenoid-rich fractions exhibited potent immunomodulatory activities, such as alleviating chemotherapy-induced neutropenia and enhancing macrophage function in zebrafish models. nih.gov This suggests that the immunomodulatory activity of the spores is positively correlated with their triterpenoid (B12794562) content. nih.gov While these findings point towards an immunomodulatory role for Lucidenic acid B, direct and detailed mechanistic studies on the pure compound are still emerging.

    Other Investigated Biological Activities (e.g., Anti-hyperlipidemic, Anti-hypercholesterolemic)

    Lucidenic acid B has been investigated for its potential role in regulating lipid metabolism. One study found that a specific fraction of a G. lucidum extract, which included Lucidenic acid B as a major component alongside several ganoderic acids, exhibited the highest protective effect against lipid peroxidation in rat liver mitochondria. encyclopedia.pub This highlights its antioxidant activity in the context of lipid damage.

    More direct evidence of anti-hyperlipidemic activity comes from studies on a closely related derivative. A compound identified as t-butyl lucidenate B was shown to significantly reduce triglyceride accumulation in 3T3-L1 preadipocytes by 72% at a concentration of 80 µM. thieme-connect.comnih.govresearchgate.net This effect was linked to the suppression of key genes involved in adipogenesis, including PPARγ (Peroxisome Proliferator-Activated Receptor gamma), C/EBPα (CCAAT/enhancer-binding protein alpha), and SREBP-1c (Sterol Regulatory Element-Binding Protein-1c). thieme-connect.comnih.gov

    While the broader family of lucidenic acids is considered to have anti-hypercholesterolemic potential, with Lucidenic acid E showing inhibitory activity against HMG-CoA reductase, specific studies on the direct effect of Lucidenic acid B on cholesterol synthesis are limited. encyclopedia.pub

    Table 2: Investigated Biological Activities and Findings for Lucidenic Acid B and its Derivative

    Activity Compound Tested Model Key Findings Reference
    Anti-lipid Peroxidation Fraction containing Lucidenic acid B Rat liver mitochondria Showed the highest protective effect against lipid peroxidation among tested fractions. encyclopedia.pub
    Anti-hyperlipidemic t-butyl lucidenate B 3T3-L1 preadipocytes Reduced triglyceride accumulation by 72% at 80 µM. thieme-connect.comnih.govresearchgate.net
    t-butyl lucidenate B 3T3-L1 preadipocytes Suppressed gene expression of PPARγ, C/EBPα, and SREBP-1c. thieme-connect.comnih.gov

    This table is interactive. You can sort and filter the data.

    Chemical Synthesis and Semisynthesis of Lucidenic Acid B and Analogs

    Total Synthesis Strategies

    The total synthesis of Lucidenic acid B has not yet been accomplished, a fact that underscores the compound's formidable structural complexity. Its tetracyclic lanostane (B1242432) framework is adorned with multiple stereocenters and oxygen-containing functional groups, presenting a significant synthetic challenge. dartmouth.edu

    Synthetic efforts within the broader class of lanostane and related triterpenoids offer insight into potential strategies. Research has focused on constructing the core tetracyclic system. For instance, some strategies have aimed to synthesize the lanostane and the structurally related euphane tetracyclic systems. dartmouth.edu A key challenge in these syntheses is the controlled formation of multiple stereodefined quaternary centers. nsf.gov

    Approaches to other complex triterpenoids, such as cucurbitanes, have intentionally diverged from the biomimetic route (which would proceed via a lanostane-like intermediate) to directly access the target skeleton. nsf.govacs.org One such successful de novo synthesis of a cucurbitane natural product involved a sequence of annulative cross-coupling and intramolecular Heck reactions to build the complex polycyclic system from a simple chiral starting material. nsf.gov While not directly targeting Lucidenic acid B, these advanced strategies for creating complex triterpenoid (B12794562) skeletons represent the cutting edge of synthetic organic chemistry and lay the conceptual groundwork for an eventual total synthesis.

    Semisynthetic Modifications for Enhanced Bioactivity or Specificity

    Given the hurdles of total synthesis, semisynthesis has become the most viable and explored route for producing Lucidenic acid B analogs. This approach leverages abundant, structurally related natural products as starting materials. Lanosterol (B1674476), the biosynthetic precursor to all steroids and lanostane triterpenoids, is a common and commercially available starting point for these endeavors. researchgate.netnih.gov

    The conversion of lanosterol into complex lanostanes involves a series of strategic chemical transformations. For example, the semisynthesis of ganodermanontriol, a bioactive lanostane triterpene, was achieved from lanosterol in nine steps. researchgate.net Key reactions in this sequence included the formation of a dienone core and the use of stereoselective phosphonate (B1237965) reactions to reconstruct a trisubstituted alkene. researchgate.net Similarly, a bioinspired synthesis of spirochensilide A, a rearranged lanostane triterpenoid, was accomplished starting from lanosterol. researchgate.net This synthesis featured key steps such as a directed C-H oxidation and a Wagner-Meerwein-type rearrangement. researchgate.net

    Semisynthesis is also employed to directly modify isolated Ganoderma triterpenoids to create derivatives with improved biological activity. For instance, four natural triterpenoids from Ganoderma lucidum, including endertiin B, were prepared via semisynthesis to evaluate their antitumor activities. researchgate.net Modifications often target the various hydroxyl and carbonyl groups on the lanostane skeleton. Structure-activity relationship (SAR) studies on related ganoderic acids have shown that the presence of a carbonyl group at the C-3 position and an α,β-unsaturated carbonyl group in the side chain are important features for certain biological activities. nih.gov Such insights guide the chemical modification of these compounds to enhance their therapeutic potential.

    Development of Novel Derivatives for Research Purposes

    The creation of novel derivatives of Lucidenic acid B is essential for probing its biological mechanisms and for identifying new research tools. By systematically altering its chemical structure, researchers can decipher the roles of specific functional groups in its bioactivity.

    One major focus is the synthesis of analogs for structure-activity relationship (SAR) studies. By creating a library of related compounds through semisynthesis and modification, the structural features essential for bioactivity can be identified. For example, SAR studies on various Ganoderma triterpenoids have revealed that the carboxyl group on the side chain is often crucial for inhibitory activity against enzymes like 5α-reductase and aldose reductase. nih.gov Furthermore, the number and position of hydroxyl groups can significantly impact cytotoxicity. mdpi.com

    Research Challenges and Future Perspectives

    Elucidation of Underexplored Molecular Mechanisms

    A primary challenge lies in the comprehensive elucidation of the molecular mechanisms underlying the observed biological activities of Lucidenic Acid B. While some pathways have been identified, such as the inactivation of the MAPK/ERK signal transduction pathway in inhibiting cancer cell invasion, a deeper understanding is required. chemfaces.comdoi.org For instance, its anti-inflammatory and antioxidant effects are noted, but the specific molecular targets and signaling cascades involved are not fully characterized. researchgate.netresearchgate.net Future research should focus on moving beyond initial observations to detailed mechanistic studies. This includes identifying direct protein targets, understanding the modulation of complex signaling networks, and clarifying how these actions translate to the cellular and physiological level. explorationpub.com

    Discovery and Characterization of Novel Lucidenic Acid Analogs

    The natural world presents a vast reservoir of chemical diversity. While 22 types of lucidenic acids have been discovered, there is significant potential for the identification of novel analogs with enhanced or unique biological activities. researchgate.netmdpi.com The structural similarities and differences among known lucidenic acids, such as the presence and position of hydroxyl groups, are known to influence their pharmacological properties. mdpi.com Future research efforts should be directed towards the systematic exploration for new lucidenic acid derivatives from various Ganoderma species and other natural sources. dataintelo.com Advanced analytical techniques, such as high-resolution mass spectrometry and molecular networking, can facilitate the rapid identification and characterization of these novel analogs. nih.gov

    Optimization of Production Methods for Research Scale

    A significant bottleneck in the comprehensive study of Lucidenic Acid B and its analogs is the limited availability of the pure compound. semanticscholar.org Developing efficient and scalable production methods is paramount for advancing research. Current methods often rely on extraction from the fruiting bodies of Ganoderma lucidum, which can be time-consuming and yield low quantities. researchgate.netfrontiersin.org Future research should focus on optimizing fermentation conditions for Ganoderma species to enhance the yield of triterpenoids. semanticscholar.org This includes exploring different strains, media compositions, and cultivation parameters. researchgate.netfrontiersin.org Furthermore, synthetic biology and metabolic engineering approaches hold promise for the heterologous production of Lucidenic Acid B in microbial cell factories, which could provide a more consistent and scalable supply for extensive pre-clinical investigation. sjtu.edu.cn

    Development of Advanced Analytical Techniques for Complex Biological Matrices

    To understand the pharmacokinetic and pharmacodynamic properties of Lucidenic Acid B, robust analytical methods are needed to accurately quantify the compound and its metabolites in complex biological matrices such as blood, plasma, and tissues. mdpi.comnih.gov The analysis of such samples can be challenging due to low analyte concentrations and high background noise. mdpi.com The development of highly sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial. nih.gov These methods must be rigorously validated to ensure they are free from matrix effects that could lead to inaccurate measurements. nih.gov Future work should focus on creating and validating these advanced analytical tools to support pre-clinical studies.

    Integration with Systems Biology and Omics Approaches

    A systems-level understanding of the effects of Lucidenic Acid B requires the integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. explorationpub.comresearchgate.net These approaches can provide a global view of the cellular response to the compound, revealing changes in gene expression, protein levels, and metabolic pathways. mdpi.comugent.be Network pharmacology, a systems biology-based discipline, can be employed to predict potential targets and unravel the complex mechanisms of action. researchgate.netmdpi.com By combining experimental data with computational modeling and bioinformatics, researchers can build comprehensive models of how Lucidenic Acid B exerts its effects, leading to new hypotheses and avenues for investigation. explorationpub.comugent.be

    Advancing Pre-clinical Drug Development Research

    While initial in vitro studies on Lucidenic Acid B are promising, a significant gap exists in its pre-clinical evaluation. mdpi.comppd.com The majority of research has been conducted using cell lines, and there is a need for more extensive in vivo studies in relevant animal models to assess efficacy and further explore mechanisms of action. mdpi.comuq.edu.au Pre-clinical development involves a series of stages, including lead optimization, formulation development, and safety and toxicology studies, all of which are essential before a compound can be considered for clinical trials. ppd.com Future research must focus on systematically advancing Lucidenic Acid B through this pre-clinical pipeline, with a strong emphasis on well-designed in vivo experiments that can provide the necessary data to support its potential as a therapeutic agent. uq.edu.au

    Q & A

    Q. What are the primary pharmacological mechanisms of Lucidenic acid B in cancer models?

    Lucidenic acid B (LAB) induces apoptosis via caspase-9 and caspase-3 activation and PARP cleavage in leukemia cells . In hepatocellular carcinoma, LAB inhibits PMA-induced invasion by suppressing MAPK/ERK signaling and reducing NF-κB/AP-1 binding activity . Researchers should validate these pathways using Western blotting, siRNA knockdown, or luciferase reporter assays to confirm mechanistic specificity .

    Q. What extraction and purification methods are effective for isolating Lucidenic acid B from Ganoderma lucidum?

    LAB is typically isolated via ethanol extraction followed by semi-preparative reverse-phase HPLC. Key steps include:

    • Extraction : Ethanol (70–80%) at 60–80°C for 2–3 hours.
    • Purification : RP-HPLC with C18 columns and acetonitrile/water gradients.
    • Characterization : NMR (¹H, ¹³C) and MS for structural confirmation .
    Method Key Parameters Yield Purity
    Ethanol extraction70% ethanol, 60°C, 3 hours0.8–1.2%~85%
    RP-HPLCAcetonitrile:H₂O (70:30), 1 mL/min0.2–0.5%≥95%

    Q. Which standard assays are used to evaluate LAB’s anti-inflammatory activity?

    • In vitro : LPS-induced TNF-α/IL-6 secretion in macrophages (ELISA).
    • In vivo : Carrageenan-induced paw edema in rodents.
    • Mechanistic : COX-2 inhibition assays and NF-κB nuclear translocation studies via immunofluorescence .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported IC₅₀ values for LAB’s anticancer effects?

    Discrepancies in IC₅₀ values (e.g., 10–50 μM across leukemia and liver cancer models) may arise from:

    • Cell line variability : Genetic differences in apoptosis regulators (e.g., Bcl-2 expression).
    • Protocol differences : Incubation times (24 vs. 48 hours), serum concentrations, or PMA co-treatment .
    • Solution : Standardize assays using reference cell lines (e.g., NCI-60 panel) and report detailed experimental conditions (e.g., serum-free vs. serum-containing media) .

    Q. What experimental designs are optimal for studying LAB’s dual pro-apoptotic and anti-metastatic effects?

    • Combined assays : Use transwell invasion chambers with apoptotic markers (Annexin V/PI staining) to correlate invasion inhibition with cell death.
    • Time-course studies : Monitor early ERK inhibition (1–6 hours) and late caspase activation (24–48 hours).
    • Animal models : Orthotopic xenografts (e.g., HepG2 liver tumors) with bioluminescent tracking of metastasis .

    Q. How can lipidomics and untargeted metabolomics enhance LAB research?

    • Lipidomics : Use LC-MS to identify LAB-induced changes in lipid species (e.g., ceramides linked to apoptosis).
    • Metabolomics : Pair with multivariate analysis (PCA/PLS-DA) to map metabolic shifts in tricarboxylic acid cycle intermediates or glutathione levels .
    • Integration : Cross-validate findings with transcriptomic data (RNA-seq) to identify upstream regulatory networks .

    Methodological Challenges and Solutions

    Q. How should researchers address low bioavailability in LAB pharmacokinetic studies?

    • Formulation : Test nano-encapsulation (e.g., liposomes) to improve solubility.
    • Analytical methods : Use UPLC-MS/MS with deuterated internal standards for precise plasma quantification.
    • In vivo models : Employ portal vein cannulation in rodents to assess first-pass metabolism .

    Q. What strategies mitigate batch-to-batch variability in LAB extracts?

    • Quality control : Standardize fungal sourcing (e.g., certified G. lucidum strains) and validate extracts via HPLC-UV chromatograms.
    • Bioactivity normalization : Express doses as % inhibition relative to a positive control (e.g., 10 μM doxorubicin) in parallel assays .

    Q. How can LAB’s off-target effects be systematically evaluated?

    • Kinase profiling : Use PamStation® or KinomeScan® platforms to screen 400+ kinases.
    • Toxicity panels : Assess mitochondrial membrane potential (JC-1 staining) and lactate dehydrogenase leakage in non-cancerous cells (e.g., HEK293) .

    Data Interpretation and Reporting Standards

    Q. What statistical approaches are critical for LAB dose-response studies?

    • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀.
    • Error reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

    Q. How should contradictory findings in LAB’s antiviral activity be addressed?

    LAB shows variable efficacy against viruses (e.g., EBV vs. HIV). To resolve contradictions:

    • Viral entry vs. replication : Use time-of-addition assays to pinpoint the inhibitory stage.
    • Host factors : Knock down viral receptors (e.g., CD4 for HIV) to isolate LAB-specific effects .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-(7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
    Reactant of Route 2
    4-(7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.